molecular formula C5H8N4O B3267609 5-Amino-6-(methylamino)pyrimidin-4(3H)-one CAS No. 45751-74-4

5-Amino-6-(methylamino)pyrimidin-4(3H)-one

Cat. No.: B3267609
CAS No.: 45751-74-4
M. Wt: 140.14 g/mol
InChI Key: FEQOQKWDIPJOQQ-UHFFFAOYSA-N
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Description

5-Amino-6-(methylamino)pyrimidin-4(3H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(methylamino)pyrimidin-4(3H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 2-cyano-3-(methylamino)acrylonitrile, in the presence of ammonia or an amine source. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(methylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrimidines, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-6-(methylamino)pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-6-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Amino-4-methylpyridine
  • 2-Amino-3-methylpyridine
  • 2-Amino-6-methylpyridine

Uniqueness

5-Amino-6-(methylamino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-amino-4-(methylamino)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-7-4-3(6)5(10)9-2-8-4/h2H,6H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQOQKWDIPJOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)NC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45751-74-4
Record name 5-AMINO-4-HYDROXY-6-(METHYLAMINO)PYRIMIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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